molecular formula C13H11ClN2O3S2 B2408030 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid CAS No. 477867-80-4

2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B2408030
CAS No.: 477867-80-4
M. Wt: 342.81
InChI Key: PBFJREWLZRQCCM-UHFFFAOYSA-N
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Description

2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under acidic conditions.

Next, the chlorophenyl group is introduced via a nucleophilic substitution reaction. The intermediate product is then coupled with a suitable amino acid derivative to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like nitronium ions are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines, depending on the target functional group.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and chlorophenyl group are crucial for binding to active sites, while the sulfanylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]propionic acid
  • 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]butanoic acid

Comparison: Compared to its analogs, 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is unique due to its specific acetic acid moiety, which influences its solubility, reactivity, and biological activity. The presence of the thiazole ring and chlorophenyl group in all these compounds provides a common framework for biological activity, but variations in the side chains can lead to differences in potency, selectivity, and pharmacokinetic properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c14-9-3-1-8(2-4-9)10-5-21-13(15-10)16-11(17)6-20-7-12(18)19/h1-5H,6-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFJREWLZRQCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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